4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenyl group at the 1-position and a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 4-position. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-13-8-11(9-18(13)12-4-2-1-3-5-12)15-16-14(17-20-15)10-6-7-10/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSOMJYANSUYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a synthetic molecule belonging to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 256.31 g/mol. The structure features a pyrrolidinone ring linked to a phenyl group and a cyclopropyl-substituted oxadiazole moiety. The unique combination of these structural elements contributes to its biological activity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole derivatives. The compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, compounds bearing the oxadiazole ring have been evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong effects .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies indicated that several derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than the standard reference compound thiourea .
| Enzyme | IC50 Value (µM) |
|---|---|
| Urease | 1.13 - 6.28 |
| Acetylcholinesterase (AChE) | 2.14 - 6.28 |
Antitumor Activity
Research has indicated that oxadiazole derivatives possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . The specific pathways activated by this compound require further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Docking studies have suggested that it binds effectively to target proteins involved in disease pathways, thereby modulating their activity . For instance, the interaction with AChE suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antibacterial Efficacy Study : A study conducted on synthesized oxadiazole derivatives highlighted their effectiveness against multiple bacterial strains. The derivatives were tested for both minimum inhibitory concentration (MIC) and bactericidal activity, showing significant promise as new antibacterial agents .
- Enzyme Inhibition Research : Another research effort focused on evaluating the enzyme inhibition capabilities of various oxadiazole compounds. Results indicated that certain derivatives exhibited strong urease inhibition, which could be beneficial in managing conditions like kidney stones .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally related molecules, focusing on core variations, substituent effects, and physicochemical properties.
Pyrrolidin-2-one Derivatives with Oxadiazole Substituents
- 4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1707571-57-0) :
- 1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Structural Difference: Incorporates a chlorophenyl-ethyl chain at the 1-position.
Oxadiazole-Containing Heterocycles with Alternative Cores
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Core Variation: Pyrazole replaces pyrrolidinone. Implications: The trifluoromethyl group enhances metabolic resistance and electron-deficient character, favoring interactions with hydrophobic binding pockets .
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide: Core Variation: Benzene-sulphonamide replaces pyrrolidinone. Implications: Sulfonamide groups improve solubility and are common in carbonic anhydrase inhibitors. Melting point: 168–170°C (from ) .
Derivatives with Salt Forms or Complex Substituents
- 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride :
- (4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one: Structural Difference: Oxazolidinone core with trifluoromethyl and cyclohexenyl groups. Implications: High molecular weight (est. >600 g/mol) and lipophilicity may limit oral absorption but enhance target engagement in hydrophobic environments .
Table 1: Key Properties of Selected Analogues
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , using amidoxime intermediates and cyclization reactions.
- Structure-Activity Relationships (SAR): Cyclopropyl groups (vs. aryl substituents) balance steric bulk and metabolic stability. Pyrrolidinone cores (vs. pyridine or pyrazole) offer conformational flexibility for target binding.
- Data Gaps : Melting points, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct comparisons.
Q & A
Q. What are the established synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis of 1,2,4-oxadiazole-containing compounds often employs 1,3-dipolar cycloaddition between nitrile oxides and nitriles or cyanamides. For example, Scheme 3 in demonstrates a one-pot synthesis of a structurally analogous 1,2,4-oxadiazole derivative via this route, achieving moderate yields (45–65%) . To optimize yields:
Q. Which spectroscopic and crystallographic methods are optimal for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and the oxadiazole ring (δ 8.0–9.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly the loss of the cyclopropyl-oxadiazole moiety (e.g., m/z 195.26 for C₁₀H₁₃N₃O₂) .
- X-Ray Crystallography: Use SHELXL () for small-molecule refinement to resolve stereochemistry and confirm the 2-one configuration in the pyrrolidinone ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets such as KRAS or antimicrobial enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model the compound’s binding affinity to KRAS G12D mutants, leveraging structural analogs like BI-2865 (), which shares the 1,2,4-oxadiazole pharmacophore .
- MD Simulations (GROMACS): Simulate interactions with bacterial enoyl-ACP reductase (FabI) for antimicrobial potential, referencing the activity of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-cinnamyl derivatives against S. aureus () .
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Validate Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C) to mimic in vivo environments. For example, BAY87-2243 () showed no cytotoxicity under standard in vitro conditions but may require hypoxic stress for activity .
- Check Purity: Use HPLC (≥97% purity, as in ) to rule out impurities masking bioactivity .
- Reproduce Key Findings: Cross-validate with orthogonal assays (e.g., SPR for binding kinetics if fluorescence-based assays fail) .
Q. What strategies can elucidate the compound’s metabolic stability and toxicity profile?
Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with analogs like BAY87-2243, which showed poor metabolic stability due to the oxadiazole ring’s susceptibility to hydrolysis .
- Cytotoxicity Screening: Use HEK293 or HepG2 cells to assess IC₅₀ values, referencing the safety profile of morpholine derivatives () .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
